6-Styryl-3-pyridazinol
Description
6-Styryl-3-pyridazinol is a pyridazine derivative characterized by a styryl (vinylbenzene) substituent at the 6-position and a hydroxyl group at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, and their derivatives are of significant interest due to their diverse applications in medicinal chemistry, agrochemicals, and materials science .
Properties
IUPAC Name |
3-(2-phenylethenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZVCMCKJNRGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377551 | |
| Record name | AC1MCBCK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87563-68-6 | |
| Record name | AC1MCBCK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Steps
-
Precursor Preparation : Starting materials such as 6-bromomethyl derivatives are synthesized from commercially available pyrimidinones or pyridinones through bromination using or (N-bromosuccinimide).
-
Phosphonate Formation : The brominated precursor reacts with trimethyl phosphite () in anhydrous toluene at 110°C for 12–24 hours, yielding the corresponding 6-alkylphosphonate.
-
Cyclization and Styryl Introduction : The phosphonate intermediate undergoes cyclization in the presence of a styrylating agent (e.g., styryl magnesium bromide) to introduce the styryl group at position 6. This step is typically conducted in tetrahydrofuran (THF) at −78°C to room temperature.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce yields due to side reactions.
-
Catalysts : Lewis acids such as improve regioselectivity during cyclization.
-
Yield Range : This method achieves yields of 60–75%, depending on the purity of intermediates and reaction conditions.
Claisen Condensation and Friedel-Crafts Acylation
An alternative route leverages Claisen condensation and Friedel-Crafts acylation to construct the pyridazinol backbone while introducing the styryl moiety. This method is advantageous for scalability and functional group tolerance.
Synthetic Pathway
-
Levulinic Acid Ester Condensation : Levulinic acid ester reacts with -nitrobenzaldehyde in the presence of piperidine and glacial acetic acid, forming an arylidene keto acid derivative.
-
Hydrazine Cyclization : The keto acid derivative is treated with hydrazine hydrate in refluxing ethanol, leading to the formation of a dihydropyridazine intermediate.
-
Styryl Group Incorporation : A styrylating agent (e.g., styrylboronic acid) is introduced via Suzuki-Miyaura coupling, using a palladium catalyst and base ().
Critical Parameters
-
Temperature Control : Maintaining reflux temperatures (80–100°C) during cyclization minimizes byproduct formation.
-
Microwave Assistance : Microwave irradiation reduces reaction times from 24 hours to 2–4 hours, improving yields by 15–20%.
-
Purification Challenges : Column chromatography is often required to separate regioisomers, particularly when asymmetric intermediates form.
Hydrolysis and Cyclization of Nitrophenylpyridazinones
A patent-derived method (DE2706700A1) outlines a hydrolysis-cyclization strategy using nitrophenylpyridazinones as key intermediates.
Reaction Sequence
-
Nitrophenylpyridazinone Synthesis : -Nitroacetophenone reacts with glyoxylic acid in the presence of , followed by hydrazine hydrate, to form nitrophenylpyridazinone.
-
Reduction to Aminopyridazine : Catalytic hydrogenation (e.g., , ) reduces the nitro group to an amine, yielding aminopyridazine.
-
Styryl Functionalization : The amine undergoes a Heck reaction with styryl bromide, using and a phosphine ligand, to install the styryl group.
Advantages and Limitations
-
Yield : 50–65%, limited by competing side reactions during Heck coupling.
-
Stereoselectivity : The trans-configuration of the styryl group predominates (>90%) due to steric constraints in the transition state.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Arbuzov Reaction | Phosphonate formation, cyclization | 60–75 | High regioselectivity | Requires anhydrous conditions |
| Claisen Condensation | Keto acid formation, Suzuki coupling | 70–85 | Scalable, functional group tolerance | Complex purification steps |
| Hydrolysis-Cyclization | Nitro reduction, Heck reaction | 50–65 | Stereoselective | Moderate yields, costly catalysts |
Factors Influencing Synthesis Efficiency
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Key Reaction Pathways
6-Styryl-3-pyridazinol participates in several chemically significant reactions:
a. Alkylation
The compound’s nitrogen atoms and carbonyl group enable alkylation reactions. For instance, treatment with alkylating agents (e.g., alkyl halides) can modify the pyridazine ring to introduce substituents.
b. Oxidation
The presence of a styryl group (C=C bond) allows for oxidation to form epoxides or other oxygenated derivatives. Reaction conditions (e.g., peracid reagents) dictate the product’s regiochemistry.
c. Nucleophilic Substitution
Substituents such as bromine or alkyl groups on the pyridazine ring can undergo nucleophilic substitution. For example, brominated derivatives may react with amines or thiols to form bioactive analogs.
d. IEDDA Reactions
Though not directly demonstrated for this compound, IEDDA reactions are a versatile method for pyridazine synthesis. Transition state calculations show activation energies for denitrogenation are lower than for cycloaddition, enabling selective product formation .
Reaction Conditions and Yields
Mechanistic Insights
a. IEDDA Reaction Pathway
The regioselectivity in IEDDA reactions (e.g., tetrazine + alkynyl sulfide) is influenced by solvent polarity and transition state geometry. Computational studies indicate sulfur–π interactions in the transition state stabilize the major isomer (4-sulfanylpyridazine) .
b. DFT Analysis
Density Functional Theory (DFT) calculations for related pyridazinones reveal that gas-phase geometries differ slightly from solid-state structures. Hirshfeld surface analysis highlights intermolecular interactions (e.g., hydrogen bonding) critical for crystallization .
Scientific Research Applications
6-Styryl-3-pyridazinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Styryl-3-pyridazinol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis routes for this compound are documented in the evidence. However, analogous styryl heterocycles are typically prepared via Heck coupling or condensation reactions .
- Data Gaps : Experimental data on solubility, stability, and biological activity are absent. Comparative studies with analogs suggest that the styryl group may improve lipophilicity, impacting bioavailability or material compatibility.
Biological Activity
6-Styryl-3-pyridazinol is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the pyridazinol class of compounds, characterized by a pyridazine ring with a styryl group. The general structure can be represented as follows:
This compound exhibits various substituents that influence its biological activity, particularly in cancer and neurodegenerative diseases.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, research demonstrated that certain styrylpyrazoles, which share structural similarities with this compound, exhibited significant antiproliferative effects against prostate cancer cell lines (PC3) with growth inhibitory concentrations (GI50) in the low micromolar range (5.6 μM) .
Table 1: Antiproliferative Activity of Styryl Compounds
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 | 5.6 | Induces cell cycle arrest and apoptosis |
| 3,5-bis(styryl)pyrazole 2l | PC3 | 4.19 | Tubulin binding and microtubule depolymerization |
| CNB-001 | MCF-7 | 0.25 | Inhibition of β-amyloid secretion |
The mechanism involves binding to tubulin, leading to microtubule depolymerization, which is critical for cancer cell division .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it can restore membrane homeostasis disrupted by traumatic brain injuries, making it a candidate for treating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .
Table 2: Neuroprotective Activity of Pyridazinol Derivatives
| Compound | Model | Effect |
|---|---|---|
| CNB-001 | Traumatic Brain Injury | Restores membrane integrity |
| This compound | Neuronal cultures | Reduces excitotoxicity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Prostate Cancer Treatment : A study evaluated the effects of this compound on PC3 cells, revealing significant induction of apoptosis and cell cycle arrest at the G2/M phase. This was attributed to its interaction with tubulin, inhibiting polymerization .
- Neuroprotection in Animal Models : Research involving animal models of stroke demonstrated that compounds similar to this compound could significantly reduce neuronal death and improve functional recovery post-injury .
Q & A
Q. What are the recommended synthetic routes for 6-Styryl-3-pyridazinol, and how can reaction conditions be optimized for purity?
Methodological Answer :
- Synthetic Routes : Use Suzuki-Miyaura coupling for styryl group introduction, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. Pre-functionalize the pyridazine core at position 3 with a boronic ester to enable cross-coupling .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Adjust solvent polarity (DMF vs. THF) to improve yield in coupling steps .
Q. How can solubility and stability of this compound be systematically evaluated for pharmacological assays?
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer :
- Hypothesis Testing : Compare substituent effects on the styryl group (e.g., electron-withdrawing vs. donating groups) using in vitro assays (e.g., kinase inhibition). For example, nitro-substituted derivatives may show enhanced binding but reduced solubility, confounding activity results .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS regression) to isolate variables (e.g., lipophilicity, steric bulk) contributing to conflicting bioactivity. Cross-validate with molecular docking to identify key binding interactions (e.g., π-π stacking with kinase active sites) .
Q. What strategies optimize chromatographic separation of this compound from structurally similar byproducts?
Methodological Answer :
- HPLC Method Development : Use a C18 column with mobile phase gradients (e.g., acetonitrile/water + 0.1% TFA). Adjust pH (2.5–4.5) to enhance peak resolution for polar byproducts (e.g., hydroxylated analogs) .
- Detection : Employ diode-array detection (DAD) to distinguish UV profiles of co-eluting impurities. Confirm with MS/MS fragmentation patterns .
Q. How can mechanistic studies explain the dual pro-apoptotic and anti-inflammatory effects of this compound?
Methodological Answer :
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines (e.g., HeLa or RAW264.7). Validate with siRNA knockdown of targets like NF-κB or caspases .
- Dose-Dependent Effects : Perform time-lapse microscopy to track cell fate (apoptosis vs. survival) under varying concentrations. Correlate with cytokine release assays (ELISA) to quantify IL-6/TNF-α suppression .
Data Contradiction Analysis Framework
- Step 1 : Map conflicting results (e.g., cytotoxicity in Cancer A vs. no effect in Cancer B) to experimental variables (cell line genetics, assay duration) .
- Step 2 : Replicate studies under standardized conditions (e.g., identical passage numbers, serum-free media) .
- Step 3 : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity across datasets and identify bias sources (e.g., solvent choice in viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
